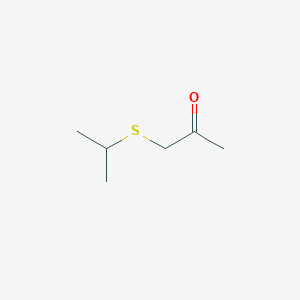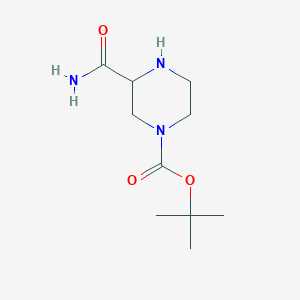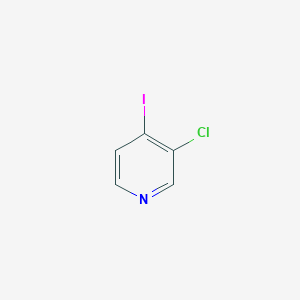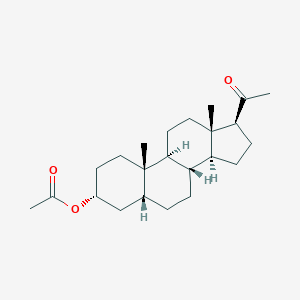
L-3-Chlorophenylglycine
Vue d'ensemble
Description
L-3-Chlorophenylglycine is a chemical compound with the molecular formula C8H8ClNO2. It is an amino acid derivative where the amino group is attached to the second carbon of the glycine backbone, and a chlorine atom is substituted at the third position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-3-Chlorophenylglycine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with glycine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to an alcohol, followed by the formation of the amino acid derivative.
Another method involves the use of 3-chlorophenylacetic acid as a starting material. This compound is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with glycine in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
L-3-Chlorophenylglycine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxyl group can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
L-3-Chlorophenylglycine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: this compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with improved efficacy and selectivity.
Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance.
Mécanisme D'action
The mechanism of action of L-3-Chlorophenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the chlorine-substituted phenyl ring play crucial roles in binding to these targets. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. The exact pathways involved depend on the specific target and the context of its use.
Comparaison Avec Des Composés Similaires
L-3-Chlorophenylglycine can be compared with other similar compounds, such as:
L-Phenylglycine: L-Phenylglycine lacks the chlorine substitution on the phenyl ring, which can affect its reactivity and binding properties.
L-3-Bromophenylglycine: This compound has a bromine atom instead of chlorine, which can influence its chemical behavior and interactions with molecular targets.
L-3-Fluorophenylglycine: The presence of a fluorine atom can alter the compound’s electronic properties and its reactivity in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(2S)-2-amino-2-(3-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363942 | |
| Record name | L-3-Chlorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119565-00-3 | |
| Record name | L-3-Chlorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)




![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
